2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and a pyrazolyl-ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the methylthio group and the pyrazolyl-ethyl substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolyl-ethyl substituent or the benzamide core.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: shares similarities with other benzamide derivatives and pyrazole-containing compounds.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the methylthio group, which may affect its reactivity and biological activity.
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)aniline: Similar structure but with an aniline core instead of benzamide.
Uniqueness
The presence of both the methylthio group and the pyrazolyl-ethyl substituent in this compound imparts unique chemical and biological properties. These structural features can influence its reactivity, binding interactions, and overall functionality, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBJVMSJYXUDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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